molecular formula C5H10N4 B8722079 1-butyl-1H-tetrazole CAS No. 98069-92-2

1-butyl-1H-tetrazole

Cat. No. B8722079
CAS RN: 98069-92-2
M. Wt: 126.16 g/mol
InChI Key: KSUSTLKKFLDJNC-UHFFFAOYSA-N
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Description

1-butyl-1H-tetrazole is a derivative of 1H-tetrazole, which is an organic compound consisting of a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is a fragment of a number of modern drugs due to its high nitrogen content .


Synthesis Analysis

The synthesis of 1-butyl-1H-tetrazole involves various methods. For instance, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles .


Molecular Structure Analysis

The molecular structure of 1-butyl-1H-tetrazole is similar to that of 1H-tetrazole and its substituted derivatives . The electronic structure was analyzed by examining the density of states, charges, and bond orders of the four crystals .


Chemical Reactions Analysis

1-butyl-1H-tetrazole exhibits multiple reactivity due to the presence of several reaction centers and the possibility of prototropic annular tautomerism . It reacts violently with strong oxidizers and can react exothermically with reducing agents .


Physical And Chemical Properties Analysis

1-butyl-1H-tetrazole is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point . It is soluble in water and reacts slowly with water (moisture) with the release of corrosive gases .

Safety and Hazards

1-butyl-1H-tetrazole presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Researchers are still working to develop more efficient and ecofriendly methods for the synthesis of 1-butyl-1H-tetrazole . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .

properties

CAS RN

98069-92-2

Product Name

1-butyl-1H-tetrazole

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-butyltetrazole

InChI

InChI=1S/C5H10N4/c1-2-3-4-9-5-6-7-8-9/h5H,2-4H2,1H3

InChI Key

KSUSTLKKFLDJNC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NN=N1

Origin of Product

United States

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